molecular formula C9H20Cl2N2 B2443653 1-(Azetidin-3-yl)azepane;dihydrochloride CAS No. 688020-10-2

1-(Azetidin-3-yl)azepane;dihydrochloride

Cat. No. B2443653
CAS RN: 688020-10-2
M. Wt: 227.17
InChI Key: PAKMNLRNGOSRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)azepane;dihydrochloride, commonly known as Aza-Aze, is a heterocyclic compound that belongs to the category of azacycles. It has a molecular weight of 227.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Asymmetric Synthesis and Transformation

Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been synthesized and transformed into various functionalized acetates. This process involves asymmetric synthesis and highlights the utility of these compounds in creating complex molecular architectures (Dekeukeleire et al., 2012).

Enantioselective Functionalization

The enantioselective α-C–H coupling of amines, including azetidines and azepanes, facilitated by palladium catalysis, demonstrates the versatility of these heterocycles in asymmetric synthesis. This method is crucial for drug discovery, enabling the preparation of α-arylated amines with high enantioselectivities and regioselectivities (Jain et al., 2016).

Ring Expansion Techniques

Azetidines with specific side chains can undergo ring expansion to produce pyrrolidines and azepanes. The method's outcome, whether forming five- or seven-membered rings, depends on the azetidine's substitution pattern and the nucleophile used, demonstrating the synthetic flexibility of azetidine derivatives (Drouillat et al., 2016).

Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines have been designed as analogues of piperidine, piperazine, and morpholine, demonstrating increased size and conformational flexibility. These attributes make them valuable building blocks for lead optimization in drug discovery (Feskov et al., 2019).

Antibacterial Potential

Studies have shown the antibacterial potential of monocyclic β-lactams, including azetidin-2-ones, containing synergistic pharmacophore sites. These compounds exhibit activity against various bacterial strains, underscoring their significance in developing new antibacterial agents (Parvez et al., 2010).

Modular Synthesis of Azetidines

A methodology exploiting azabicyclo[1.1.0]butane's high ring strain facilitates the modular synthesis of azetidines, including the pharmaceutical cobimetinib. This approach, applicable to various boronic esters, highlights the strategic use of azetidine derivatives in synthesizing complex molecules (Fawcett et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(azetidin-3-yl)azepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBBVBYXVYBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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